Ethyl 1,3,4-thiadiazole-2-carboxylate

CAS No.: 1378819-08-9

Cat. No.: VC2094912

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378819-08-9 |

|---|---|

| Molecular Formula | C5H6N2O2S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | ethyl 1,3,4-thiadiazole-2-carboxylate |

| Standard InChI | InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 |

| Standard InChI Key | LFGGFUHHUHIYPR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN=CS1 |

| Canonical SMILES | CCOC(=O)C1=NN=CS1 |

Introduction

Chemical Properties and Structure

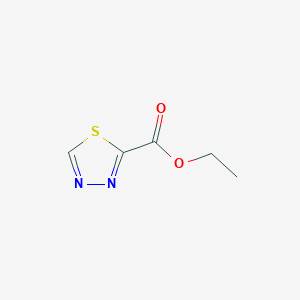

Ethyl 1,3,4-thiadiazole-2-carboxylate is characterized by a molecular formula of C5H6N2O2S with a molecular weight of 158.18 g/mol . The compound contains a 1,3,4-thiadiazole ring system, which features two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4. At position 2, it bears an ethyl carboxylate group (–COOC2H5), which contributes to its potential reactivity and applications in organic synthesis.

The structure can be represented by the SMILES notation O=C(OCC)C1=NN=CS1, indicating the presence of a thiadiazole ring with an ethyl ester functional group . The compound's structure makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.

Structural Relevance and Relationship to Similar Compounds

Ethyl 1,3,4-thiadiazole-2-carboxylate belongs to the broader class of 1,3,4-thiadiazole compounds, which have attracted significant interest in pharmaceutical research. The 1,3,4-thiadiazole scaffold is a versatile building block for constructing biologically active molecules.

Related Compounds

A closely related compound is Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 869108-50-9), which differs by the presence of a methyl group at position 5 of the thiadiazole ring . This related compound has a molecular formula of C6H8N2O2S and a molecular weight of 172.2 g/mol. Similar to Ethyl 1,3,4-thiadiazole-2-carboxylate, it also carries hazard statements related to skin and eye irritation, harmful if swallowed, and respiratory irritation .

Table 3: Comparison Between Ethyl 1,3,4-thiadiazole-2-carboxylate and Related Compounds

Research Significance

Ethyl 1,3,4-thiadiazole-2-carboxylate represents an important compound in the expanding field of heterocyclic chemistry with potential applications in medicinal chemistry. The presence of the thiadiazole ring, known for its diverse biological activities, coupled with the reactive ethyl ester functional group, makes this compound a versatile chemical entity for various research purposes.

Significance in Drug Discovery

The 1,3,4-thiadiazole scaffold has been identified as a pharmacologically important nucleus in drug discovery. Derivatives of this class have shown various biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties . Therefore, Ethyl 1,3,4-thiadiazole-2-carboxylate could potentially serve as a starting point for developing compounds with therapeutic potential.

Role in Synthetic Methodology Development

As evidenced by research on related compounds, the development of efficient synthetic methodologies for 1,3,4-thiadiazole derivatives continues to be an active area of research. The synthesis of Ethyl 1,3,4-thiadiazole-2-carboxylate and related compounds contributes to the broader understanding of the chemistry of heterocyclic compounds and enables the development of more efficient, environmentally friendly synthetic approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume